6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity and Eosinophil Infiltration Inhibition
The compound has been evaluated for its antihistaminic activity and the ability to inhibit eosinophil infiltration. This was specifically observed in compounds showing both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, highlighting its potential as a therapeutic agent for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anti-Diabetic Potential
Another area of application includes its evaluation as an anti-diabetic medication, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating significant antioxidant and insulinotropic activities. This suggests its role in managing diabetes mellitus (Bindu et al., 2019).
Anticancer Properties
The compound has also been studied for its potential in cancer treatment. Modifications of its structure have led to the development of compounds with significant anticancer activities, including the downregulation of the androgen receptor for treating advanced prostate cancer (Bradbury et al., 2013). Moreover, derivatives have shown antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Applications
Research has also extended into antimicrobial and antifungal activities, where derivatives have been synthesized and screened for activity against various bacterial and fungal strains. This indicates the compound's potential use in treating infectious diseases (Patil et al., 2021).
properties
IUPAC Name |
6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-13-9-14(2)11-15(10-13)26(24,25)22-7-5-21(6-8-22)17-4-3-16-19-18-12-23(16)20-17/h3-4,9-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCHONJZVIUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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